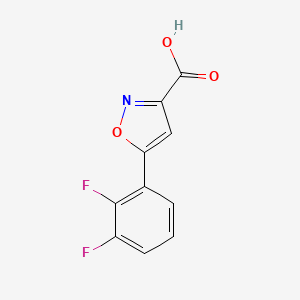

5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid

Description

5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole core substituted at the 5-position with a 2,3-difluorophenyl group. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of fluorine atoms, which enhance metabolic stability and influence binding interactions in biological systems.

Propriétés

IUPAC Name |

5-(2,3-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-6-3-1-2-5(9(6)12)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAJJSJILVCSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-difluorobenzonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The final step involves hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to simpler oxazole compounds.

Applications De Recherche Scientifique

5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group and the oxazole ring play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Fluorine Positioning : The 2,3-difluorophenyl group in the target compound may exhibit stronger intramolecular electronic effects compared to the 2,4-difluorophenyl isomer due to closer proximity of fluorine atoms .

- Halogen Effects: Chlorine substitution (e.g., in 5-(4-chloro-2-fluorophenyl) derivatives) increases molecular weight and lipophilicity (Cl logP ~ 0.7 vs.

- Heterocycle Variations : Thiophene and furan substituents introduce sulfur or oxygen, altering electronic properties and metabolic pathways. Thiophene derivatives are prone to oxidative metabolism, whereas fluorinated phenyl groups resist degradation .

Physicochemical and Spectral Properties

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in oxazole-thione tautomers confirms thione dominance in related compounds (e.g., triazole derivatives). For the target compound, strong νC=O (1663–1682 cm⁻¹) and νC-F (1100–1250 cm⁻¹) bands are expected .

- NMR: Fluorine atoms in the 2,3-difluorophenyl group would split aromatic proton signals into complex multiplets, distinct from monosubstituted analogs .

Activité Biologique

5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological properties, including cytotoxicity and potential therapeutic applications.

Structural Characteristics

The molecular formula of 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is . The compound features a 1,2-oxazole ring which is known for its bioisosteric properties, allowing it to mimic other functional groups in biological systems.

Key Structural Features:

- Molecular Formula:

- SMILES Representation:

C1=CC(=C(C(=C1)F)F)C2=CC(=NO2)C(=O)O - InChI Key:

ACAJJSJILVCSRY-UHFFFAOYSA-N

Synthesis

The synthesis of 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors containing difluorophenyl groups. The synthetic pathways often leverage established methods for creating oxazole derivatives, which have been widely studied for their biological activities.

Biological Activity

Research indicates that compounds containing the oxazole moiety exhibit a range of biological activities. The following table summarizes some of the reported activities associated with 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid and related compounds:

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Potential activity against bacterial and fungal strains. |

| Anti-inflammatory | May inhibit inflammatory pathways. |

| Antiviral | Some derivatives show promise against viral infections. |

Case Studies and Research Findings

-

Cytotoxicity Studies:

- A study evaluated the antiproliferative activity of various oxazole derivatives using the MTT assay against human cancer cell lines. Compounds similar to 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid displayed significant inhibition of cell growth at concentrations as low as 25 µg/mL. The IC50 values for some derivatives were reported around 19 µM against HL-60 leukemia cells .

- Mechanistic Insights:

- Comparative Studies:

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid?

Answer:

The synthesis typically involves cyclocondensation or cross-coupling reactions. For example:

- Cyclocondensation : Reacting a β-ketoester derivative with hydroxylamine hydrochloride to form the oxazole ring, followed by Suzuki-Miyaura coupling with 2,3-difluorophenylboronic acid to introduce the aryl group .

- Carboxylic Acid Formation : Hydrolysis of a methyl ester precursor (e.g., methyl 5-(2,3-difluorophenyl)-1,2-oxazole-3-carboxylate) using aqueous NaOH or LiOH under reflux .

Key Validation : Monitor intermediates via TLC and confirm the final product using LC-MS (e.g., m/z 255 [M+H]+) and H/C NMR for regiochemical assignment .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 90% HO/MeCN gradient) to assess purity (>95%) .

- Spectroscopy :

- NMR : Confirm the presence of the 2,3-difluorophenyl group via F NMR (δ -110 to -140 ppm for ortho and meta fluorines) and H NMR for oxazole protons (δ 6.5–7.5 ppm) .

- HRMS : Exact mass matching (calculated for CHFNO: 254.0368) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: What crystallographic strategies resolve challenges in determining its solid-state structure?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) to address potential twinning from fluorine’s strong scattering effects .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered fluorine atoms. The 2,3-difluorophenyl group may require anisotropic displacement parameter (ADP) constraints .

- Validation : Check for reasonable geometry (e.g., C-F bond lengths: 1.35–1.40 Å) and intermolecular interactions (e.g., carboxylic acid dimerization) using Mercury software .

Advanced: How does the 2,3-difluorophenyl substituent influence reactivity compared to mono-fluorinated analogs?

Answer:

- Electronic Effects : The ortho and meta fluorines increase electron withdrawal, stabilizing the oxazole ring but reducing nucleophilic substitution at the 3-carboxylic acid position .

- Steric Effects : Steric hindrance from ortho-fluorine may limit access to the oxazole’s 5-position in coupling reactions, necessitating Pd-catalyzed conditions with bulky ligands (e.g., SPhos) .

- Biological Interactions : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, as seen in analogs like N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide .

Advanced: How to resolve contradictions in biological activity data across structurally similar compounds?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 2,3-difluorophenyl with 3-chlorophenyl) and compare IC values in enzyme assays .

- Metabolic Stability : Assess oxidative metabolism using liver microsomes; fluorinated analogs often exhibit longer half-lives due to C-F bond stability .

- Crystallographic Overlays : Compare target-binding modes (e.g., protein-ligand X-ray structures) to identify critical interactions disrupted by fluorine substitution .

Advanced: What analytical methods differentiate regioisomers during synthesis?

Answer:

- NOESY NMR : Detect spatial proximity between the oxazole’s 5-position proton and the 2-fluorine atom to confirm regiochemistry .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and oxazole C=N stretch (~1600 cm) validate functional group positions .

- Crystallography : Unambiguously assign regiochemistry via X-ray diffraction, resolving ambiguities from MS/NMR alone .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage Conditions : Store at -20°C under inert gas (N) to prevent hydrolysis of the oxazole ring or decarboxylation .

- Light Sensitivity : Protect from UV exposure to avoid photo-degradation of the difluorophenyl group .

- pH Stability : Avoid strongly basic conditions (pH >10) to prevent esterification or ring-opening reactions .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc) vs. PdCl(PPh)) for Suzuki coupling efficiency .

- Solvent Optimization : Use DMF/HO mixtures for cyclocondensation to balance solubility and reaction rate .

- Workflow : Employ flow chemistry for continuous hydrolysis of the ester precursor, reducing batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.